6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile
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Overview
Description
“6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a chemical compound with the molecular formula C10H5N3O3 and a molecular weight of 215.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is defined by its molecular formula, C10H5N3O3 . The InChI code for this compound is 1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7 (13 (15)16)3-8 (9)10 (6)14/h1-3,5H, (H,12,14) .Physical And Chemical Properties Analysis
The physical form of “6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile” is a powder . It has a molecular weight of 215.16 and a molecular formula of C10H5N3O3 .Scientific Research Applications
Antimicrobial Drugs
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : This compound has been synthesized as a potential antimicrobial drug .
Antiviral Therapeutics
- Scientific Field : Virology .
- Application Summary : Compounds containing this molecule showed relatively higher antiviral activity against Newcastle disease virus .
- Results or Outcomes : The results suggest that further modification of these compounds could lead to effective antiviral therapeutics .
HIV-1 Integrase Inhibitor
- Scientific Field : Virology .
- Application Summary : This compound is a novel HIV-1 integrase strand transfer inhibitor .
Antifungal and Antibacterial Agent
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Synthesized analogs of this compound have been screened for their antifungal activity against a pathogenic fungus Aspergillus flavus, as well as the antibacterial activity against a Gram-positive bacteria Staphylococcus aureus and a Gram-negative bacteria Escherichia coli .
Convergent Analog Synthesis
- Scientific Field : Organic Chemistry .
- Application Summary : This compound can be used in convergent analog synthesis .
Treatment of Various Infections
- Scientific Field : Pharmaceutical Chemistry .
- Application Summary : Quinolines, containing nitrogen group, exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and antiinflammatory effects . They are used extensively in treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .
Safety And Hazards
properties
IUPAC Name |
6-nitro-4-oxo-1H-quinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5N3O3/c11-4-6-5-12-9-2-1-7(13(15)16)3-8(9)10(6)14/h1-3,5H,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIXIFBGEDRCAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CN2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Nitro-4-oxo-1,4-dihydroquinoline-3-carbonitrile |
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.